Heppso

Descripción general

Descripción

Synthesis Analysis HEPPSO (N-[2-hydroxyethyl]piperazine-N′-[2-hydroxypropane sulfonic acid]) is synthesized via various biochemical and chemical methods, reflecting its importance across different scientific domains. In a study, the synthesis of related biochemical buffers, such as HEPES and HEPPSO, was investigated in water–methanol mixtures, indicating a methodological approach to synthesizing HEPPSO under specific solvent conditions (Jumean & Abdo, 2006).

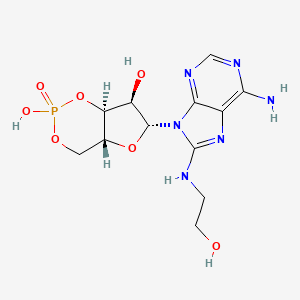

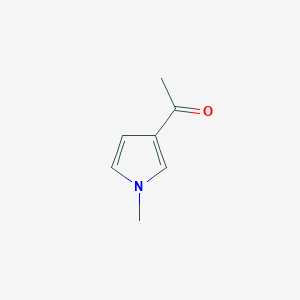

Molecular Structure Analysis The molecular structure of HEPPSO, like its counterparts, is crucial for its buffer capabilities in biochemical applications. The structural analysis often focuses on the interaction of the molecule with various solvents, revealing its adaptability and functionality in diverse biological and chemical environments. However, specific details on HEPPSO's molecular structure were not directly found in the provided research but can be inferred from its chemical composition and the general characteristics of similar molecules.

Chemical Reactions and Properties Chemical reactions involving HEPPSO primarily relate to its role as a buffer in biochemical systems. It's designed to maintain a stable pH in biological and chemical experiments. For example, the interaction of HEPPSO with metals was explored, showing its potential implications in speciation studies and its influence on the redox processes of various metals, such as cadmium, copper, lead, and zinc (Soares & Barros, 2001).

Physical Properties Analysis The physical properties of HEPPSO, including its solubility in water-methanol mixtures, are essential for its application as a buffer. These properties are influenced by the solvent composition and the molecule's structure, affecting its ionization enthalpies and interaction with other molecules in solution (Jumean & Abdo, 2006).

Chemical Properties Analysis HEPPSO's chemical properties, such as its buffering capacity and interaction with metals, are critical for its application in various scientific fields. Its role in affecting the redox processes of metals and its ionization enthalpies in different solvent compositions highlight its versatility and functional importance (Soares & Barros, 2001); (Jumean & Abdo, 2006).

Aplicaciones Científicas De Investigación

Effect on Heavy Metal Processes : A study by Soares and Conde (2000) investigated the influence of HEPPSO on the redox processes of heavy metals like cadmium, lead, and zinc. The research suggests that HEPPSO does not significantly alter the electrochemical responses of these metals, making it suitable for speciation studies.

Copper Binding Properties : Another research by Mash et al. (2003) explored the copper binding properties of various zwitterionic buffers including HEPPSO. They found strong copper binding in HEPPSO, indicating its potential role in studies related to copper interactions.

Buffers in Daphnid Culture and Bioassay : Research by Keating et al. (1996) highlighted the use of HEPPSO as a safe and effective buffer for pH control in daphnid culture and bioassay media, without negatively affecting the animals' fecundity or vigor.

Thermodynamics of Dissociation in Physiological pH Range : A study by Roy et al. (1998) focused on the dissociation constants and thermodynamic quantities of HEPPSO, emphasizing its importance for pH control in solutions close to clinical fluid pH.

Enthalpy Changes in Water–Methanol Mixtures : Jumean and Abdo (2006) conducted a study on the enthalpy changes for proton ionization of HEPPSO in different solvent mixtures, providing insights into solvent-solute interactions.

Interaction with Transition Metal Ions : Abd allah and Anwar (2019) explored the complexation of HEPPSO with divalent transition metal ions like Zn(II), Pb(II), and Cd(II), using potentiometric pH titration and electrochemical studies.

Mecanismo De Acción

Target of Action

HEPPSO, also known as N-(2-Hydroxyethyl)piperazine-N′-(2-hydroxypropanesulfonic acid), is primarily used as a buffering agent in biological and biochemical research . It is a zwitterionic compound, meaning it contains both positive and negative charges, and it has been found to bind strongly with copper ions .

Mode of Action

HEPPSO interacts with its targets, such as copper ions, through complexation . This interaction allows HEPPSO to maintain a stable pH environment, which is crucial for various biological and biochemical processes .

Biochemical Pathways

The primary role of HEPPSO in biochemical pathways is to maintain the pH within a desired range . In biological studies, the pH influences cell metabolism .

Pharmacokinetics

These properties influence the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of HEPPSO’s action is the maintenance of a stable pH environment. This is crucial for the proper functioning of proteins, as changes in pH can lead to alterations in their shape and consequently their function . A deep change of pH can lead to the disruption of protein structure (denaturation) and loss of its function .

Action Environment

The action of HEPPSO, like many other compounds, can be influenced by environmental factors. For instance, the presence of metal ions in the environment can affect the buffering capacity of HEPPSO . Furthermore, the temperature, ionic strength, and concentration of the buffer can also influence its buffering capacity.

Safety and Hazards

When handling HEPPSO, avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Propiedades

IUPAC Name |

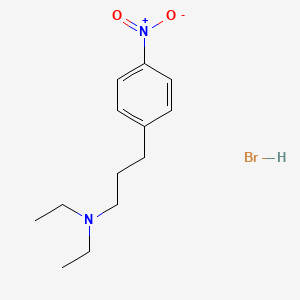

2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O5S/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16/h9,12-13H,1-8H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZQLVPDAOBAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00887353 | |

| Record name | 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heppso | |

CAS RN |

68399-78-0 | |

| Record name | N-2-Hydroxyethylpiperazine-N′-2-hydroxypropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinepropanesulfonic acid, beta-hydroxy-4-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68399-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-hydroxy-4-(2-hydroxyethyl)piperazine-1-propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (HEPPSO), and what are its main applications?

A1: N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (HEPPSO) is a zwitterionic buffer commonly used in biological and biochemical research. Its primary function is to maintain a stable pH in experimental settings. []

Q2: Does HEPPSO interact with metal ions, and if so, how does this affect its use in research?

A2: Yes, HEPPSO exhibits significant copper-binding properties. Studies have shown that HEPPSO can form strong complexes with copper (II) ions, with stability constants (log Kc) ranging from 7.04 to 7.68. This strong interaction must be considered when using HEPPSO in studies involving trace metal speciation, as it can influence metal bioavailability and toxicity. [, ] For instance, in experiments with the alga Amphidinium carterae, HEPPSO reduced copper uptake and toxicity due to its enhanced binding capacity compared to another buffer, POPSO. []

Q3: How does the copper-complexing ability of HEPPSO compare to other similar buffers?

A3: Research indicates that HEPPSO exhibits stronger copper binding than some other zwitterionic buffers, such as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) and 4-(2-hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS). Conversely, buffers like 4-morpholinoethanesulfonic acid (MES) and 3-N-morpholinopropanesulfonic acid (MOPS) show no significant copper binding. []

Q4: How does the concentration of HEPPSO affect its copper-complexing properties and acidity?

A4: Studies utilizing techniques like pH and pCu ion-selective electrode measurements, voltammetric analysis, and potentiometric stripping analysis have demonstrated that increasing HEPPSO concentration influences both its copper-complexing ability and acidity constants. These effects are measurable and should be factored into experimental designs. []

Q5: Does HEPPSO exhibit any surfactant activity, and how might this impact its applications?

A5: Yes, alternating current polarography experiments confirm that HEPPSO displays marked surface activity at concentrations as low as 10 mM. This property could potentially affect the results of chemical and biological studies by influencing membrane interactions or altering the kinetics of reactions. []

Q6: Has HEPPSO been investigated for its interactions with other metal ions besides copper?

A6: Yes, research has explored the complexation of HEPPSO with other divalent transition metal ions, including zinc (II), lead (II), and cadmium (II). These studies, often employing potentiometric pH titration techniques, aim to determine the formation constants and thermodynamic parameters of various binary metal-HEPPSO complexes. [, ]

Q7: Are there any structural features of HEPPSO that contribute to its metal-binding properties?

A7: While the provided research doesn't offer a detailed analysis of HEPPSO's structure-activity relationship, the presence of multiple hydroxyl and sulfonic acid groups likely contributes to its metal-binding ability. These functional groups can act as electron donors, forming coordination complexes with metal ions. [, ]

Q8: Does temperature affect the interactions between HEPPSO and metal ions?

A8: Yes, temperature variations can impact the complexation equilibria of HEPPSO with metal ions. Studies have investigated the thermodynamic parameters of these interactions at different temperatures, revealing the influence of temperature on the stability and behavior of metal-HEPPSO complexes. []

Q9: Beyond its use as a buffer, are there other applications for HEPPSO in research?

A9: Yes, HEPPSO has been utilized in crystallographic studies involving enzymes. For instance, HEPPSO has been used as an acceptor analogue in the crystallization and structural analysis of Escherichia coli glycogen synthase. [, , ]

Q10: Are there established analytical methods for detecting and quantifying HEPPSO?

A10: Mass spectrometry techniques, specifically electrospray-ionization quadrupole time-of-flight mass spectroscopy, have been used to analyze HEPPSO. This method allows for the identification and characterization of HEPPSO, including the detection of potential contaminants within the buffer solution. []

Q11: Have any environmental impacts or degradation pathways been identified for HEPPSO?

A11: The provided research does not delve into the environmental fate or potential ecotoxicological effects of HEPPSO. Further investigation is needed to understand its degradation pathways and potential impact on the environment.

Q12: What are the alternatives to HEPPSO, and how do they compare in terms of performance and applications?

A12: Several alternatives to HEPPSO exist, including HEPES, POPSO, MES, and MOPS. The choice of buffer depends on the specific application and the potential for interference with the experimental system. For example, while HEPPSO and HEPES exhibit copper-binding properties, MES and MOPS are more suitable for metal speciation studies due to their lack of interaction with metal ions. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

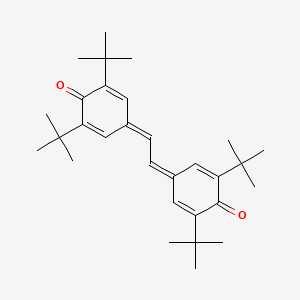

![(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one](/img/structure/B1196027.png)